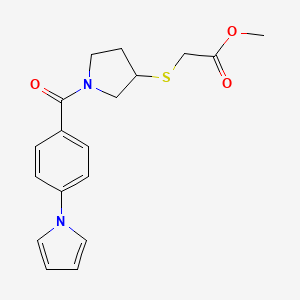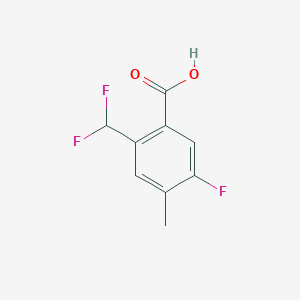
2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid. This compound features a difluoromethyl group (-CF2H) attached to the benzene ring, along with a fluorine atom and a methyl group at specific positions on the ring. The presence of fluorine atoms significantly influences the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The synthesis of this compound often involves halogenation of the corresponding benzene derivative followed by substitution reactions to introduce the difluoromethyl group.
Difluoromethylation Reactions: Difluoromethylation can be achieved using reagents like difluorodiazoethane or difluoroacetaldehyde N-triftosylhydrazone. These reagents react with the benzene ring to introduce the difluoromethyl group.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through controlled reactions in a chemical reactor, ensuring high purity and yield. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives like esters and amides.
Reduction: Reduction reactions can be performed on the fluorine atoms, although this is less common due to the stability of the C-F bond.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and catalysts.
Major Products Formed:
Esters and Amides: Resulting from oxidation reactions.
Reduced Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
科学研究应用
2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals and advanced materials.
作用机制
The mechanism by which 2-(difluoromethyl)-5-fluoro-4-methylbenzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
相似化合物的比较
2-(Trifluoromethyl)-5-fluoro-4-methylbenzoic Acid: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
2-(Difluoromethyl)-4-methylbenzoic Acid: Lacks the fluorine atom at the 5-position.
2-(Difluoromethyl)-5-fluoro-benzoic Acid: Lacks the methyl group at the 4-position.
Uniqueness: 2-(Difluoromethyl)-5-fluoro-4-methylbenzoic acid is unique due to the combination of difluoromethyl and fluorine substituents on the benzene ring, which significantly alters its chemical reactivity and physical properties compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.
属性
IUPAC Name |
2-(difluoromethyl)-5-fluoro-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-4-2-5(8(11)12)6(9(13)14)3-7(4)10/h2-3,8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHMNBQXMNTRMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
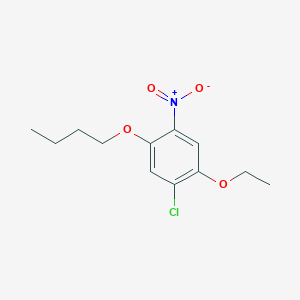
![2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2929812.png)
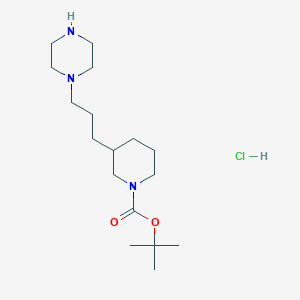
![3-(2,6-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2929817.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide](/img/structure/B2929818.png)
![4-Chloro-2-[3-(trifluoromethyl)phenyl]phenol](/img/structure/B2929819.png)
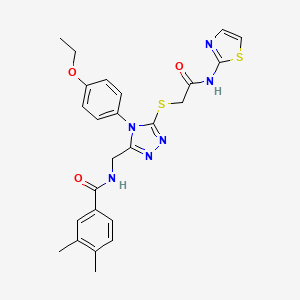
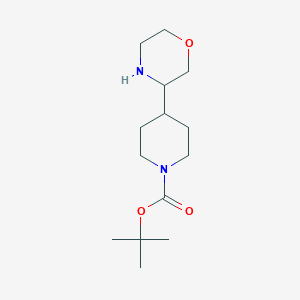
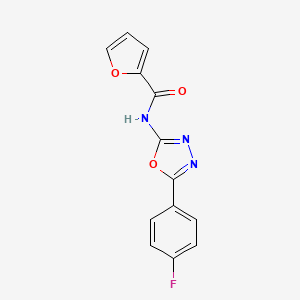
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide](/img/structure/B2929825.png)
![5-(((6-Methoxybenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2929827.png)
![(2E)-3-[4-(2-chlorophenoxy)-3-nitrophenyl]prop-2-enoic acid](/img/structure/B2929828.png)

